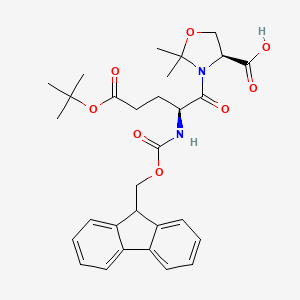

Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH

Descripción

BenchChem offers high-quality Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(4S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36N2O8/c1-29(2,3)40-25(33)15-14-23(26(34)32-24(27(35)36)17-39-30(32,4)5)31-28(37)38-16-22-20-12-8-6-10-18(20)19-11-7-9-13-21(19)22/h6-13,22-24H,14-17H2,1-5H3,(H,31,37)(H,35,36)/t23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSGXIRQTDFOKPQ-ZEQRLZLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)C(=O)O)C(=O)C(CCC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N([C@@H](CO1)C(=O)O)C(=O)[C@H](CCC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental considerations for the pseudoproline dipeptide, Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH. This specialized amino acid derivative is a critical tool in advanced peptide synthesis, particularly for sequences prone to aggregation.

Core Chemical Properties

Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH is a dipeptide building block designed for use in Fmoc solid-phase peptide synthesis (SPPS).[1] Its structure incorporates several key features: an N-terminal Fmoc protecting group, a side-chain tert-butyl (OtBu) protecting group on the glutamic acid residue, and a dimethyl-substituted oxazolidine (pseudoproline) ring formed from the serine residue. This pseudoproline moiety introduces a "kink" in the peptide backbone, effectively disrupting the interchain hydrogen bonding that leads to on-resin aggregation.[1][2]

The compound is valued for its ability to enhance the quality and yield of synthetic peptides, especially in difficult or lengthy sequences.[1][2] It is introduced as a dipeptide to circumvent the steric hindrance that would complicate the acylation of the oxazolidine nitrogen.[1] The native serine residue is fully restored during the final trifluoroacetic acid (TFA)-mediated cleavage from the solid support.[1]

Quantitative and Physical Data

The following table summarizes the key chemical and physical properties of the compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₀H₃₆N₂O₈ | [3][4] |

| Molecular Weight | 552.62 g/mol | [3][4] |

| CAS Number | 909115-33-9 | [3][5] |

| Appearance | White to off-white or beige powder | |

| Purity | ≥97% (Assay) | |

| Storage Temperature | 2-8°C | |

| SMILES String | N4(--INVALID-LINK--C(=O)O)C(=O)--INVALID-LINK--CCC(=O)OC(C)(C)C | |

| InChI Key | DSGXIRQTDFOKPQ-ZEQRLZLVSA-N |

Experimental Protocols and Applications

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH is primarily used as a building block in Fmoc-SPPS to overcome aggregation issues associated with the Glu-Ser motif.[1] Its application improves coupling efficiency and the purity of the final crude peptide.[2]

General Coupling Protocol:

-

Resin Preparation: Start with a suitable Fmoc-compatible resin (e.g., Rink Amide, Wang).

-

Fmoc Deprotection: Swell the resin in a suitable solvent (e.g., DMF). Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc group from the N-terminal amino acid on the resin.

-

Dipeptide Coupling: Dissolve Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH and a suitable coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in an appropriate solvent like DMF. Add this solution to the deprotected resin and allow it to react for a specified time (typically 1-2 hours) to couple the dipeptide.

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents.

-

Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the target sequence.

-

Final Cleavage and Deprotection: After the full peptide sequence is assembled, treat the resin with a cleavage cocktail, commonly containing a high concentration of TFA (e.g., TFA/TIPS/H₂O 95:2.5:2.5). This step simultaneously cleaves the peptide from the resin and removes the side-chain protecting groups (like OtBu) and converts the pseudoproline ring back to a native serine residue.[1]

Mechanism of Aggregation Disruption

Peptide aggregation during SPPS is often caused by the formation of intermolecular β-sheet structures, which renders the N-terminus of the growing chain inaccessible for the next coupling step. The oxazolidine ring of the pseudoproline dipeptide introduces a rigid bend or "kink" into the peptide backbone. This conformational constraint disrupts the planarity required for stable β-sheet formation, maintaining the solvation and accessibility of the peptide chain.[1][2]

Solubility Guidelines

While the pseudoproline moiety enhances on-resin solubility, handling the final cleaved peptide may require specific solubilization protocols. The following is a general guideline for dissolving peptides based on their overall charge.[3]

-

Calculate Overall Charge:

-

Assign -1 for acidic residues (Asp, Glu) and the C-terminal -COOH.

-

Assign +1 for basic residues (Arg, Lys, His) and the N-terminal -NH₂.

-

Assign 0 for all other neutral amino acids.

-

-

Select Solvent Based on Charge:

-

Net Negative Charge (<0): Attempt to dissolve in water first. If unsuccessful, add a small amount of ammonium hydroxide (<50 µL) or a basic buffer. If solubility is still an issue, use a small volume of DMSO to solubilize, then dilute with aqueous buffer.[3]

-

Net Positive Charge (>0): Attempt to dissolve in water first. If this fails, try a 10-30% acetic acid solution. For highly resistant peptides, use a minimal amount of DMSO before diluting with an acidic solution.[3]

-

Net Neutral Charge (=0): These peptides are often hydrophobic. Start with an organic solvent like acetonitrile, methanol, or isopropanol. For very hydrophobic peptides, dissolve in a small amount of DMSO and then carefully dilute with water to the desired concentration.[3]

-

Storage and Handling

To ensure the integrity and reactivity of the compound, proper storage is essential.

-

Storage: The solid powder should be stored at 2-8°C.

-

Handling: As with all laboratory chemicals, handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of the powder. For specific safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH: A Key Building Block in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH is a specialized dipeptide derivative that serves as a critical tool in modern solid-phase peptide synthesis (SPPS), particularly within the widely adopted Fmoc/tBu protective group strategy. Its strategic design addresses one of the most significant challenges in the synthesis of long or complex peptides: the formation of secondary structures and subsequent aggregation of the growing peptide chain on the solid support. This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental considerations for the effective utilization of Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH in research and drug development.

Core Chemical and Physical Properties

Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH is a white to off-white powder.[1] Its structure incorporates several key features: the N-terminal Fmoc (9-fluorenylmethoxycarbonyl) protecting group, a glutamic acid residue with a tert-butyl (OtBu) protected side chain, and a serine residue modified into a pseudoproline (Psi(Me,Me)pro) moiety. This pseudoproline is a dimethylated oxazolidine ring formed from the serine backbone and side chain. This modification is temporary and is cleaved under standard TFA treatment, regenerating the native serine residue in the final peptide.

Table 1: Chemical and Physical Data for Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH

| Property | Value |

| Molecular Formula | C30H36N2O8 |

| Molecular Weight | 552.62 g/mol [2] |

| CAS Number | 909115-33-9[2] |

| Appearance | White to off-white powder[1] |

| Purity (HPLC) | ≥97.0% |

| Solubility | Insoluble in water (6.6E-4 g/L at 25°C)[1] |

| Storage | 2-8°C |

Mechanism of Action and Advantages in Peptide Synthesis

During SPPS, growing peptide chains, particularly those with hydrophobic residues, can form stable secondary structures like β-sheets through inter-chain hydrogen bonding. This aggregation leads to poor solvation, steric hindrance, and consequently, incomplete coupling and deprotection steps, resulting in low yields and difficult purifications.

Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH mitigates this by introducing a temporary "kink" in the peptide backbone. The oxazolidine ring of the pseudoproline sterically favors a cis-amide bond with the preceding amino acid residue, disrupting the formation of regular secondary structures.[3][4] This structure-breaking effect enhances the solvation of the peptide-resin complex, making the N-terminus more accessible for subsequent coupling reactions.[3][4]

Key Advantages:

-

Enhanced Coupling Efficiency: By preventing aggregation, this dipeptide significantly improves the efficiency of amino acid coupling, especially in "difficult" sequences.[5]

-

Increased Peptide Purity and Yield: The reduction of deletion sequences and other side reactions leads to a higher purity of the crude peptide product and an overall increase in synthesis yield.[5][6]

-

Improved Solubility: Peptides containing a pseudoproline residue often exhibit markedly improved solubility, which is advantageous for both the synthesis process and the handling of the final product.[5]

-

Facilitation of Cyclic Peptide Synthesis: The kink introduced by the pseudoproline can pre-organize the linear peptide into a conformation that favors efficient head-to-tail cyclization, often increasing yields and reaction rates.[5]

Experimental Protocols

The incorporation of Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH into a peptide sequence follows standard Fmoc-SPPS protocols. It is introduced as a dipeptide unit, which has the added advantage of extending the peptide chain by two residues in a single coupling step.

General Protocol for Manual Solid-Phase Peptide Synthesis

This protocol outlines the key steps for the incorporation of Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH into a growing peptide chain on a solid support.

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Deprotection solution: 20% piperidine in DMF

-

Washing solvents: DMF, DCM

-

Kaiser test reagents

Procedure:

-

Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF in a reaction vessel.

-

Activation of the Dipeptide: In a separate vial, dissolve Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH (3-5 equivalents) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in a minimum volume of DMF. Add DIPEA (6-10 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

-

Coupling: Add the activated dipeptide solution to the resin. Agitate the mixture for 1-2 hours at room temperature.

-

Monitoring the Coupling: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow/colorless beads) indicates a complete reaction. If the test is positive, the coupling step should be repeated.

-

Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x) and DCM (3x).

-

Fmoc Deprotection: Add the 20% piperidine in DMF solution to the resin and agitate for 20 minutes to remove the Fmoc protecting group from the newly added dipeptide.

-

Washing: Drain the deprotection solution and wash the resin extensively with DMF (5x) and DCM (3x) to prepare for the coupling of the next amino acid.

-

Chain Elongation: Repeat the coupling and deprotection cycles for the subsequent amino acids in the sequence.

-

Cleavage and Deprotection: After the synthesis is complete, treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA), to cleave the peptide from the resin and remove the side-chain protecting groups, including the OtBu group and the pseudoproline ring (which reverts to serine). A standard cleavage cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5).

Applications in Research and Drug Development

The ability to synthesize complex and aggregation-prone peptides is crucial for various research and therapeutic applications. Peptides are key players in numerous biological processes and are increasingly being developed as therapeutic agents for a wide range of diseases, including cancer, metabolic disorders, and infectious diseases.[6]

Case Study: Synthesis of Human Defensin 5 (HD5)

A notable application of pseudoproline dipeptides is in the optimized synthesis of Human α-defensin 5 (HD5). HD5 is a 32-residue antimicrobial peptide with a complex structure containing three disulfide bonds. Its synthesis via standard Fmoc-SPPS is problematic due to aggregation. In a study by Vernieri et al., the use of pseudoproline dipeptides at selected positions, along with an aggregation-reducing ChemMatrix® resin, significantly improved the synthesis. The resulting crude peptide was of high enough purity to proceed directly to oxidative folding to obtain the native peptide, with a final purity of >95%.[2] This highlights the enabling power of pseudoproline dipeptides in accessing complex, biologically active peptides.

While specific signaling pathways targeted by peptides synthesized using Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH are not extensively detailed in the public literature, its utility in producing peptides like human defensins points towards applications in immunology and anti-infective drug development. Human defensins are key components of the innate immune system and exert their antimicrobial effects through mechanisms that can involve direct membrane disruption of pathogens and modulation of host immune responses.

Visualizing the Workflow and Logic

Fmoc-SPPS Cycle with Pseudoproline Dipeptide

Caption: Standard Fmoc-SPPS cycle for incorporating a pseudoproline dipeptide.

Logical Flow of Pseudoproline's Action

Caption: Logical diagram illustrating how pseudoprolines overcome synthesis challenges.

Conclusion

Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH is a powerful and indispensable tool in the field of peptide chemistry. By effectively disrupting peptide aggregation through the temporary introduction of a proline-like kink, it enables the successful synthesis of long and "difficult" peptide sequences that would otherwise be inaccessible. Its use leads to significant improvements in coupling efficiency, crude peptide purity, and overall yield. For researchers and drug development professionals, the strategic incorporation of this and other pseudoproline dipeptides is a key strategy for advancing the synthesis of complex, biologically active peptides for therapeutic and research purposes.

References

An In-depth Technical Guide to Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH: A Key Tool in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH is a specialized dipeptide derivative that plays a crucial role in modern solid-phase peptide synthesis (SPPS), particularly in the production of "difficult" peptide sequences.[1] These sequences are often prone to aggregation due to the formation of secondary structures like β-sheets, which can lead to poor coupling efficiency, low yields, and purification challenges.[2][3] This technical guide provides a comprehensive overview of the structure, application, and experimental protocols related to Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH, a valuable tool for researchers and professionals in peptide chemistry and drug development.[4]

The core of this dipeptide's utility lies in the pseudoproline (Ψ(Me,Me)pro) moiety. Pseudoproline dipeptides are formed by the cyclization of a serine or threonine residue's side-chain hydroxyl group with its backbone amide nitrogen, creating a temporary oxazolidine ring structure.[3][5] This modification introduces a "kink" in the peptide backbone, similar to a natural proline residue, which effectively disrupts inter-chain hydrogen bonding and prevents the formation of aggregates.[1][3][5] The Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH dipeptide is designed for seamless integration into standard Fmoc-based SPPS workflows.[3] The protecting groups, Fluorenylmethyloxycarbonyl (Fmoc) on the N-terminus and tert-butyl (OtBu) on the glutamic acid side-chain, are compatible with orthogonal deprotection strategies.[6] The pseudoproline structure is stable throughout the synthesis and is readily cleaved under standard final cleavage conditions, typically with trifluoroacetic acid (TFA), to regenerate the native serine residue.[1]

Chemical Structure and Properties

Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH is a dipeptide composed of glutamic acid and a modified serine residue. The key structural features include the N-terminal Fmoc protecting group, the side-chain OtBu protecting group on the glutamic acid, and the C-terminal serine residue modified into a dimethylated pseudoproline.

| Property | Value | Reference |

| Molecular Formula | C30H36N2O8 | [7][8] |

| Molecular Weight | 552.62 g/mol | [7][8] |

| Appearance | White to off-white powder | [6] |

| Purity (HPLC) | ≥ 97.0% | |

| Solubility | Soluble in DMF and NMP | [3] |

| Storage Temperature | 2-8°C |

Applications in Peptide Synthesis

The primary application of Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH is as a building block in Fmoc-SPPS to overcome aggregation and improve the synthesis of difficult peptide sequences.[1] Its use is particularly advantageous in:

-

Synthesis of Long Peptides: By preventing aggregation, it allows for the efficient synthesis of peptides that would otherwise be challenging to produce.[1]

-

Improving Crude Peptide Purity: The disruption of secondary structures leads to fewer deletion and truncation products, resulting in a higher purity of the crude peptide and simplifying subsequent purification steps.[1][2]

-

Enhancing Solubility: Peptides containing pseudoproline residues often exhibit improved solubility in synthesis solvents, which facilitates handling and purification.[1][3]

-

Facilitating Cyclization: The kink introduced by the pseudoproline can pre-organize the peptide backbone into a conformation that favors efficient head-to-tail cyclization.[1]

Experimental Protocols

The following is a representative protocol for the incorporation of Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH into a peptide sequence during manual Fmoc-SPPS. This protocol assumes the synthesis of a hypothetical peptide on a Rink Amide resin.

Materials and Reagents

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids

-

Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Coupling reagents (e.g., HBTU, HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% TIS)

-

Cold diethyl ether

Synthesis Workflow

References

- 1. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]

- 2. benchchem.com [benchchem.com]

- 3. chempep.com [chempep.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Pseudoproline - Wikipedia [en.wikipedia.org]

- 6. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. peptide.com [peptide.com]

The Role of Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH in Mitigating Peptide Aggregation During Solid-Phase Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH is a specialized pseudoproline dipeptide that serves as a critical building block in solid-phase peptide synthesis (SPPS), particularly in the production of complex, aggregation-prone peptide sequences. Its "mechanism of action" is not biological, but rather a chemical strategy to enhance the efficiency and purity of peptide synthesis. By introducing a temporary "kink" in the growing peptide chain, this dipeptide effectively disrupts the formation of secondary structures, such as β-sheets, which are the primary cause of on-resin aggregation. This technical guide provides an in-depth analysis of the chemical mechanism of Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH, detailed experimental protocols for its use, and a review of its impact on peptide purity and yield.

Introduction: The Challenge of Peptide Aggregation in SPPS

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the stepwise assembly of amino acids into complex polypeptide chains. The Fmoc/tBu strategy is a widely adopted method due to its milder reaction conditions. However, a significant challenge in SPPS is the tendency of growing peptide chains to aggregate on the solid support, especially for sequences containing hydrophobic residues or those prone to forming stable secondary structures.[1][2] This aggregation can lead to incomplete coupling and deprotection reactions, resulting in truncated or deletion sequences, reduced yields, and significant challenges in purification.[1][2]

To address this, various strategies have been developed, including the use of specialized resins and "difficult sequence" protocols.[3][4] Among the most effective solutions is the incorporation of pseudoproline dipeptides.[3][5] These modified amino acid building blocks act as temporary structure-breakers, enhancing the solvation of the peptide chain and improving reaction kinetics.[3][6]

Chemical Mechanism of Action of Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH

Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH is a dipeptide where the serine residue is reversibly protected as a dimethyloxazolidine, a proline-like structure. This modification is the key to its function.

2.1. Disruption of Secondary Structure Formation

The primary mechanism of action is the introduction of a conformational "kink" into the peptide backbone.[3][6] The oxazolidine ring structure favors a cis-amide bond conformation with the preceding glutamic acid residue, in contrast to the more common trans conformation.[3] This forced bend disrupts the inter-chain hydrogen bonding that is essential for the formation of β-sheet structures, a major contributor to peptide aggregation.[3] By preventing the peptide chains from aligning and aggregating, the reactive N-terminus of the growing peptide remains accessible for subsequent coupling reactions.[3]

2.2. Enhanced Solvation and Solubility

The disruption of secondary structures leads to improved solvation of the peptide-resin complex in the synthesis solvents (e.g., DMF, NMP).[3] This enhanced solubility further contributes to more efficient coupling and deprotection steps. Peptides incorporating pseudoprolines often exhibit better solubility even after cleavage from the resin, which can simplify purification and subsequent handling.[6]

2.3. Reversible Protection

The pseudoproline moiety is stable throughout the standard Fmoc-SPPS cycles. However, it is readily cleaved during the final trifluoroacetic acid (TFA)-mediated deprotection and cleavage from the resin, regenerating the native serine residue in the final peptide.[3] This "traceless" nature makes it a powerful tool for improving synthesis without permanently modifying the target peptide.

Quantitative Impact on Peptide Synthesis

| Peptide Sequence | Synthesis Strategy | Crude Yield (%) | Purity Improvement | Reference |

| Amyloid Beta-Peptide (Aβ42) | Standard Fmoc/tBu SPPS | 56% | Lower purity with significant deletion sequences | [1] |

| Amyloid Beta-Peptide (Aβ42) | SPPS with Pseudoprolines | 57% | Markedly improved purity with reduced byproducts | [1] |

| human Amylin (hIAPP) (8-37) | Standard Fmoc/tBu SPPS | Traces | - | [7] |

| human Amylin (hIAPP) (8-37) | SPPS with Pseudoproline Derivatives | High Yield | High purity, suitable for further modifications | [7] |

Note: The modest increase in crude yield for Aβ42 with pseudoprolines is accompanied by a significant improvement in the purity of the crude product, which is a critical factor for successful purification and overall yield of the final peptide.[1]

Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH into a peptide sequence using manual Fmoc-SPPS. These can be adapted for automated peptide synthesizers.

4.1. Materials and Reagents

-

Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH

-

Appropriate Fmoc-protected amino acids

-

Solid-phase synthesis resin (e.g., Rink Amide, Wang resin)

-

Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, reagent grade

-

Coupling reagents (e.g., HATU, HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., triisopropylsilane (TIS), water)

-

Diethyl ether, cold

4.2. Standard Fmoc-SPPS Cycle

A typical cycle for adding a standard Fmoc-amino acid involves the following steps:

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

-

Washing: Wash the resin thoroughly with DMF.

-

Coupling: Add the pre-activated Fmoc-amino acid (e.g., activated with HATU/DIPEA in DMF) to the resin and allow it to react for 1-2 hours.

-

Washing: Wash the resin with DMF.

4.3. Protocol for Incorporation of Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH

The pseudoproline dipeptide is introduced using a standard coupling protocol, substituting a regular amino acid coupling step.

-

Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin is removed by following the deprotection and washing steps outlined in section 4.2.

-

Activation of the Dipeptide: In a separate vessel, dissolve Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH (1.5-2 equivalents relative to the resin loading) and a coupling reagent such as HATU (1.5-2 equivalents) in DMF. Add DIPEA (3-4 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

-

Coupling Reaction: Add the activated dipeptide solution to the deprotected peptide-resin. Agitate the reaction vessel for 1-2 hours at room temperature.

-

Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test or TNBS test) to check for the presence of free primary amines. A negative result indicates a complete coupling reaction. If the test is positive, the coupling step can be repeated.

-

Chain Elongation: After successful coupling of the pseudoproline dipeptide, proceed with the standard Fmoc-SPPS cycles (deprotection, washing, coupling) for the subsequent amino acids in the sequence.

4.4. Cleavage and Final Deprotection

-

Resin Washing and Drying: After the final Fmoc deprotection, wash the resin with DCM and dry it thoroughly under vacuum.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5).

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation. This step simultaneously cleaves the peptide from the resin, removes the side-chain protecting groups (including the OtBu group), and converts the pseudoproline back to a native serine residue.

-

Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Purification: Collect the precipitated peptide by centrifugation, wash with cold ether, and then purify using standard techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Mechanism and Workflow

5.1. Signaling Pathway of Aggregation Disruption

Caption: Mechanism of aggregation disruption by pseudoproline dipeptides.

5.2. Experimental Workflow for SPPS Incorporation

Caption: Workflow for incorporating Fmoc-pseudoproline dipeptides in SPPS.

Conclusion

Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH is a powerful tool for overcoming one of the most significant challenges in solid-phase peptide synthesis. Its unique chemical mechanism of disrupting peptide aggregation through the introduction of a reversible conformational kink leads to demonstrably improved synthesis outcomes, particularly for long and "difficult" sequences. By enhancing peptide purity and yield, this pseudoproline dipeptide facilitates the production of high-quality peptides for research, diagnostics, and therapeutic development. The detailed protocols and workflows provided in this guide offer a practical framework for the successful implementation of this valuable synthetic strategy.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chempep.com [chempep.com]

- 4. researchgate.net [researchgate.net]

- 5. bachem.com [bachem.com]

- 6. peptide.com [peptide.com]

- 7. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Advantage of Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH in Solid-Phase Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of peptides, particularly long and complex sequences, is often hampered by the phenomenon of peptide chain aggregation during Solid-Phase Peptide Synthesis (SPPS). This aggregation, driven by the formation of intermolecular β-sheet structures, can lead to incomplete reactions, low yields, and difficult purifications. The introduction of pseudoproline dipeptides, such as Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH, has emerged as a powerful strategy to overcome these challenges. This technical guide provides a comprehensive overview of the benefits, mechanisms of action, and practical application of this specialized dipeptide in SPPS.

Core Benefits of Incorporating Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH

The strategic incorporation of Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH into a peptide sequence offers a multitude of advantages that collectively enhance the efficiency and success rate of SPPS, especially for "difficult" sequences.

1. Disruption of Secondary Structures and Mitigation of Aggregation: The primary and most crucial benefit of this pseudoproline dipeptide is its ability to disrupt the formation of secondary structures, particularly β-sheets, which are the main cause of peptide chain aggregation on the solid support.[1][2][3] The oxazolidine ring of the pseudoproline moiety introduces a "kink" into the peptide backbone, similar to a proline residue.[1][2] This conformational constraint disrupts the regular hydrogen bonding patterns required for β-sheet formation, thereby preventing the peptide chains from aggregating.[3]

2. Enhanced Solubility and Solvation: By preventing aggregation, the growing peptide chain remains better solvated by the synthesis solvents (e.g., DMF, NMP).[1] This improved solvation ensures that the reactive sites of the peptide are more accessible to the reagents, facilitating more efficient coupling and deprotection steps.[1]

3. Improved Coupling Efficiency and Higher Yields: The enhanced solvation and reduced steric hindrance resulting from the disruption of aggregates lead to significantly improved coupling efficiencies.[1][3] This translates to higher overall yields of the desired full-length peptide and reduces the prevalence of deletion and truncated sequences in the crude product.[3] In the synthesis of highly aggregation-prone peptides, the use of pseudoproline dipeptides can be the determining factor in obtaining any usable product at all.[4]

4. Increased Purity of Crude Peptides: A direct consequence of improved coupling efficiency is a demonstrably purer crude peptide product.[3] This simplifies the downstream purification process, often reducing the time and resources required for HPLC purification and ultimately improving the overall yield of the final, pure peptide.

5. Reversible Modification: The pseudoproline moiety is stable under the standard basic conditions of Fmoc deprotection but is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage and deprotection step.[1][5] This regenerates the native serine residue in the final peptide, leaving no permanent modification.

Data Presentation: Illustrative Comparison of SPPS Efficiency

Table 1: Illustrative Crude Yield Comparison

| Synthesis Strategy | Target Peptide Sequence (Example) | Crude Yield (%) |

| Standard Fmoc/tBu SPPS | Aggregation-Prone Peptide | ~20-40% |

| Fmoc/tBu SPPS with Pseudoproline Dipeptide | Aggregation-Prone Peptide | ~50-70% |

Table 2: Illustrative Crude Purity Comparison (by HPLC)

| Synthesis Strategy | Target Peptide Sequence (Example) | Crude Purity (%) |

| Standard Fmoc/tBu SPPS | Aggregation-Prone Peptide | ~30-50% |

| Fmoc/tBu SPPS with Pseudoproline Dipeptide | Aggregation-Prone Peptide | >70% |

Note: The data presented in these tables are illustrative and represent the generally observed trend when incorporating pseudoproline dipeptides in the synthesis of difficult sequences. Actual results will vary depending on the specific peptide sequence, synthesis scale, and other experimental conditions.

Experimental Protocols

The following provides a detailed methodology for the manual solid-phase synthesis of a peptide incorporating Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

Fmoc-protected amino acids

-

Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH

-

Coupling reagents (e.g., HBTU, HATU, DIC/Oxyma)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Deprotection solution: 20% piperidine in DMF

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Washing solvents: DMF, DCM, Isopropanol (IPA)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane - TIPS)

-

Cold diethyl ether

-

Kaiser test kit or other ninhydrin-based test

Protocol for a Single Coupling Cycle with Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times), IPA (3 times), and finally DMF (3 times).

-

Perform a Kaiser test to confirm the presence of a free primary amine (a positive result is indicated by a deep blue color).

-

-

Activation of Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH:

-

In a separate vial, dissolve 3-4 equivalents of Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH and 3-4 equivalents of the coupling reagent (e.g., HBTU) in a minimal amount of DMF.

-

Add 6-8 equivalents of DIPEA to the solution and vortex for 1-2 minutes to pre-activate.

-

-

Coupling Reaction:

-

Add the activated dipeptide solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Perform a Kaiser test to confirm the completion of the coupling (a negative result is indicated by the beads remaining colorless or yellowish). If the test is positive, the coupling can be repeated.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5-7 times), DCM (3 times), and finally DMF (3 times) to remove any unreacted reagents and byproducts.

-

The peptide chain is then ready for the deprotection of the Fmoc group on the newly added dipeptide and the subsequent coupling of the next amino acid.

Final Cleavage and Deprotection:

-

After the final amino acid has been coupled and the terminal Fmoc group has been removed, wash the resin thoroughly with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry the crude product under vacuum.

-

The crude peptide can then be purified by reverse-phase HPLC.

Mandatory Visualization

Caption: General Workflow for SPPS Incorporating a Pseudoproline Dipeptide.

Caption: Mechanism of Action of Pseudoproline Dipeptides in SPPS.

Conclusion

Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH is a highly effective tool for overcoming the challenges associated with the synthesis of difficult peptide sequences. Its ability to disrupt peptide chain aggregation leads to significant improvements in coupling efficiency, crude peptide purity, and overall yield. For researchers, scientists, and drug development professionals engaged in peptide synthesis, the strategic use of this and other pseudoproline dipeptides can be instrumental in the successful and efficient production of complex and aggregation-prone peptides.

References

The Strategic Incorporation of Pseudoproline Dipeptides in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of peptides, particularly long and complex sequences, is often hampered by the propensity of the growing peptide chain to aggregate. This phenomenon, primarily driven by the formation of intermolecular β-sheet structures, can lead to incomplete coupling reactions, reduced yields, and significant challenges in purification. Pseudoproline dipeptides have emerged as a powerful tool to mitigate these issues, acting as temporary "kink-inducers" in the peptide backbone to disrupt secondary structure formation and enhance solvation. This technical guide provides an in-depth exploration of the role of pseudoproline dipeptides in peptide synthesis, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying principles and workflows.

The Core Principle: Disrupting Aggregation to Enhance Synthesis

Pseudoproline dipeptides are derivatives of serine (Ser), threonine (Thr), or cysteine (Cys) where the side chain is reversibly cyclized onto the backbone nitrogen, forming an oxazolidine (from Ser/Thr) or thiazolidine (from Cys) ring.[1][2] This modification, introduced during solid-phase peptide synthesis (SPPS), confers a proline-like conformational rigidity to the dipeptide unit.[1] The critical advantage of this induced "kink" is the disruption of the regular hydrogen bonding patterns that lead to the formation of β-sheets, the primary cause of peptide chain aggregation.[1][3] By preventing aggregation, the growing peptide chain remains better solvated, allowing for more efficient and complete coupling of subsequent amino acids.[1][2] This ultimately results in higher yields and purer crude peptide products.[1] The pseudoproline moiety is stable throughout the synthesis and is readily cleaved under standard trifluoroacetic acid (TFA) conditions, regenerating the native serine, threonine, or cysteine residue in the final peptide.[3]

Quantitative Impact on Peptide Synthesis

The use of pseudoproline dipeptides can dramatically improve the outcomes of challenging peptide syntheses. The following tables summarize the quantitative improvements in purity and yield observed in the synthesis of known "difficult" peptides.

Table 1: Comparative Purity of Crude Liraglutide Synthesis

| Synthesis Strategy | Crude Purity (%) | Reference |

| Standard SPPS (HCTU/DIEA, no pseudoprolines) | Unsatisfactory | [4] |

| SPPS with one pseudoproline (Val¹⁷-Ser¹⁸) | Improved | [4] |

| SPPS with two pseudoprolines (Phe¹³-Thr¹⁴ and Val¹⁷-Ser¹⁸) | Further Improved | [4] |

| SPPS with three pseudoprolines (Gly¹¹-Thr¹², Phe¹³-Thr¹⁴, and Val¹⁷-Ser¹⁸) | 84% | [4][5] |

Table 2: Synthesis of Human Amylin (hIAPP) - A Case Study

| Peptide Sequence | Synthesis Strategy | Outcome | Reference |

| hAmylin(8-37) | Standard Fmoc amino acids | Only traces of the desired peptide | [6][7] |

| hAmylin(8-37) | Incorporation of pseudoproline dipeptides | High yield of the desired product | [6][7] |

| hAmylin(1-37) | Without pseudoproline dipeptides | Crude product not pure enough for cyclization | [8] |

| hAmylin(1-37) | Incorporation of pseudoproline dipeptides | Crude material pure enough for disulfide bond formation | [6][7][9] |

Mechanism of Action and Strategic Advantages

The introduction of a pseudoproline dipeptide imposes a conformational kink in the peptide backbone, favoring a cis-amide bond over the more common trans conformation. This disruption of the linear structure is the key to preventing the inter-chain hydrogen bonding that facilitates β-sheet formation and subsequent aggregation.

Experimental Protocols

The following protocols provide a general framework for the incorporation of pseudoproline dipeptides in Fmoc-based solid-phase peptide synthesis.

Protocol 1: Manual Fmoc-SPPS Incorporating a Pseudoproline Dipeptide

This protocol outlines a manual synthesis cycle for coupling a pseudoproline dipeptide.

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-Xaa-Yaa(ψPro)-OH dipeptide (e.g., Fmoc-Ala-Thr(ψMe,MePro)-OH) (5 equivalents)

-

Coupling reagent (e.g., HATU) (5 equivalents)

-

Base: N,N-Diisopropylethylamine (DIPEA) (10 equivalents)

-

Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Deprotection solution: 20% piperidine in DMF

-

Washing solvents: DMF, Dichloromethane (DCM)

-

Kaiser test reagents

Procedure:

-

Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF within a reaction vessel.[2]

-

Activation of Pseudoproline Dipeptide: In a separate vial, dissolve the Fmoc-pseudoproline dipeptide (5 eq.) and HATU (5 eq.) in a minimal volume of DMF. Add DIPEA (10 eq.) and allow the mixture to pre-activate for 1-2 minutes.[2]

-

Coupling: Add the activated dipeptide solution to the resin. Agitate the mixture for 1-2 hours at room temperature.[2]

-

Monitoring: Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative result (colorless beads) indicates complete coupling.[2]

-

Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove any excess reagents.[2]

-

Fmoc Deprotection: Add the 20% piperidine/DMF solution to the resin and agitate for 20 minutes to remove the Fmoc protecting group from the newly incorporated dipeptide.[2]

-

Final Wash: Drain the deprotection solution and wash the resin extensively with DMF (5x) and DCM (3x) to prepare for the coupling of the next amino acid.[2]

Protocol 2: Cleavage and Deprotection

This protocol describes the final step of cleaving the completed peptide from the resin and removing all protecting groups, including the conversion of the pseudoproline back to its native amino acid.

Materials:

-

Dried peptide-resin

-

Cleavage cocktail: A standard cocktail is Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5).[2]

-

Cold diethyl ether

Procedure:

-

Resin Preparation: After the final synthesis step, wash the peptide-resin with DCM and dry it thoroughly under vacuum.[2]

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation. This step simultaneously cleaves the peptide from the resin, removes side-chain protecting groups, and converts the pseudoproline back to its native form.[2]

-

Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the TFA solution to a larger volume of cold diethyl ether.[2]

-

Purification: Pellet the peptide via centrifugation, wash the pellet with cold ether, and then purify the crude product using standard techniques such as reverse-phase HPLC.[2]

SPPS Workflow with Pseudoproline Integration

The integration of pseudoproline dipeptides into a standard Fmoc-SPPS workflow is a straightforward substitution of a standard amino acid coupling step. The overall process remains the same, highlighting the ease of adoption for this powerful technique.

Conclusion

Pseudoproline dipeptides represent a significant advancement in the field of peptide synthesis. Their ability to act as reversible, structure-disrupting elements provides a robust solution to the pervasive problem of peptide aggregation during SPPS. As demonstrated by the quantitative data from the synthesis of challenging peptides like Liraglutide and human Amylin, the strategic incorporation of these dipeptides leads to markedly improved crude purity and overall yield.[4][5][6][7] The ease of their integration into standard synthesis protocols, combined with their profound impact on synthetic efficiency, makes pseudoproline dipeptides an indispensable tool for researchers, scientists, and drug development professionals working to produce complex and therapeutically relevant peptides.

References

- 1. chempep.com [chempep.com]

- 2. benchchem.com [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Optimized Stepwise Synthesis of the API Liraglutide Using BAL Resin and Pseudoprolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide. | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Chemistry of Control: An In-depth Technical Guide to Fmoc and OtBu Protecting Groups in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the precise assembly of amino acid building blocks is paramount. This endeavor relies heavily on the strategic use of protecting groups, temporary chemical modifications that shield reactive functional groups from unwanted side reactions. Among the most pivotal of these are the 9-fluorenylmethoxycarbonyl (Fmoc) group for the protection of α-amines and the tert-butyl (OtBu) group for the protection of acidic side chains. The synergy between these two groups forms the bedrock of modern solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of peptides for research, diagnostics, and therapeutic applications.

This technical guide provides a comprehensive exploration of the core principles governing the use of Fmoc and OtBu protecting groups. We will delve into the chemical mechanisms of their application and removal, present quantitative data to inform reaction optimization, provide detailed experimental protocols, and illustrate key processes with clear, concise diagrams.

The Principle of Orthogonality: A Foundation of Modern Peptide Synthesis

The success of the Fmoc/tBu strategy in SPPS hinges on the principle of orthogonality.[1][2] This concept dictates that the protecting groups used for the temporary protection of the α-amino group and the permanent protection of the amino acid side chains can be removed under distinct, non-interfering conditions.[1] The Fmoc group is labile to basic conditions, while the OtBu group is cleaved by acid.[1][3] This orthogonality ensures that the integrity of the growing peptide chain and its side-chain protecting groups are maintained throughout the iterative cycles of amino acid coupling and deprotection.[4]

The Fmoc Group: A Base-Labile Guardian of the α-Amine

The 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of the most widely used SPPS strategy.[2][5] Its key feature is its stability under acidic and neutral conditions, coupled with its rapid removal by mild bases, most commonly piperidine.[1][6]

Mechanism of Fmoc Protection

The Fmoc group is typically introduced by reacting an amino acid with Fmoc-chloride (Fmoc-Cl) or Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) under basic conditions.[1] The lone pair of the amino group nitrogen attacks the electrophilic carbonyl carbon of the Fmoc reagent, leading to the formation of a stable carbamate linkage.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

The Strategic Imperative of Dimethylated Pseudoproline Dipeptides in Modern Peptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic peptide and protein development, the synthesis of long, complex, and aggregation-prone sequences remains a significant hurdle. The formation of secondary structures, particularly β-sheets, during solid-phase peptide synthesis (SPPS) can lead to incomplete coupling reactions, low yields, and challenging purification processes. Dimethylated pseudoproline dipeptides have emerged as a powerful tool to mitigate these challenges, enhancing the efficiency and success rate of synthesizing even the most "difficult" peptides. This technical guide provides a comprehensive overview of dimethylated pseudoproline dipeptides, their mechanism of action, practical applications, and detailed experimental protocols.

Core Concepts: Disrupting Aggregation at the Molecular Level

Dimethylated pseudoproline dipeptides are synthetic building blocks derived from serine (Ser), threonine (Thr), or cysteine (Cys) residues.[1][2] The defining feature of these dipeptides is the formation of a temporary oxazolidine (from Ser/Thr) or thiazolidine (from Cys) ring, created by reacting the side-chain hydroxyl or thiol group with an aldehyde or ketone, commonly acetone or formaldehyde.[1] This cyclic structure, which is cleaved under standard trifluoroacetic acid (TFA) conditions during final deprotection, introduces a "kink" into the peptide backbone, mimicking the conformational effect of a proline residue.[3][4]

The strategic incorporation of these dipeptides disrupts the interchain hydrogen bonding responsible for the formation of β-sheet aggregates.[3] This disruption enhances the solvation of the growing peptide chain, improving the accessibility of the N-terminus for subsequent coupling reactions and leading to higher crude purity and overall yield.[1][5]

Quantitative Impact on Synthesis Efficiency

The use of dimethylated pseudoproline dipeptides can dramatically improve the outcome of challenging peptide syntheses. The following tables summarize the quantitative improvements observed in the synthesis of known aggregation-prone peptides.

Table 1: Impact of Pseudoproline Dipeptides on the Synthesis of Human Amylin (hIAPP) [6]

| Peptide Sequence | Synthesis Strategy | Observed Outcome | Approximate Yield |

| Human Amylin (hIAPP) Fragment (8-37) | Standard Fmoc-SPPS | Only traces of the desired peptide were produced. | Near 0% |

| Human Amylin (hIAPP) Fragment (8-37) | Fmoc-SPPS with Pseudoproline Dipeptides | The desired product was obtained with high yield and purity. | "High Yield" |

| Full-Length Human Amylin (1-37) | Fmoc-SPPS with Pseudoproline & Hmb Derivatives | Successful synthesis of the full-length peptide. | 10-30% (purified) |

Table 2: Comparative Crude Yield for Amyloid Beta-Peptide (Aβ42) Synthesis [7]

| Synthesis Strategy | Crude Yield (%) |

| Standard Fmoc/tBu SPPS | 56% |

| SPPS with Pseudoprolines | 57% |

While the increase in crude yield for Aβ42 appears modest, it is crucial to note that for many "difficult sequences," the inclusion of pseudoprolines can be the deciding factor in obtaining a usable amount of the target peptide.[7]

Experimental Protocols

Synthesis of Fmoc-Protected Dimethylated Pseudoproline Dipeptides

The synthesis of the pseudoproline dipeptide building block is a critical precursor to its incorporation into a peptide sequence. The following is a general protocol for the "post-insertion" method, which is often preferred for its efficiency.[8]

Materials:

-

Fmoc-Xaa-Ser/Thr-OH dipeptide

-

Dry Tetrahydrofuran (THF)

-

Pyridinium p-toluenesulfonate (PPTS)

-

2,2-dimethoxypropane

-

5% aqueous HCl

-

Ethyl acetate (EtOAc)

-

Hexane

-

Magnesium sulfate (MgSO4)

Procedure:

-

Synthesize the Fmoc-Xaa-Ser/Thr-OH dipeptide using standard solution-phase or solid-phase methods.

-

Suspend the purified dipeptide (5.0 mmol) in dry THF (100 mL).

-

Add PPTS (250 mg, 1.0 mmol) and 2,2-dimethoxypropane (3.0 mL, 25.0 mmol) to the suspension.

-

Stir the reaction mixture at room temperature and monitor the progress by HPLC.

-

Upon completion, acidify the mixture with 5% aq HCl to pH 1 in an ice bath.

-

Reduce the volume of the solution by half under reduced pressure.

-

Extract the product with EtOAc (2 x 150 mL).

-

Wash the combined organic layers with water (100 mL) and brine (2 x 100 mL).

-

Dry the organic phase over MgSO4 and concentrate to dryness.

-

Recrystallize the residue from EtOAc/hexane to yield the pure Fmoc-Xaa-Ser/Thr(ψMe,MePro)-OH.

Incorporation of Dimethylated Pseudoproline Dipeptides into a Peptide Sequence via Manual SPPS

This protocol outlines the manual solid-phase synthesis cycle for incorporating a pre-formed Fmoc-protected dimethylated pseudoproline dipeptide into a growing peptide chain.[6]

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-Xaa-Yaa(ψPro)-OH dipeptide (e.g., Fmoc-Ala-Thr(ψMe,MePro)-OH) (5 eq.)

-

Coupling reagent (e.g., HATU) (5 eq.)

-

Base: N,N-Diisopropylethylamine (DIPEA) (10 eq.)

-

Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Deprotection solution: 20% piperidine in DMF

-

Washing solvents: DMF, Dichloromethane (DCM)

-

TNBS or Kaiser test reagents

Procedure:

-

Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF in a reaction vessel.

-

Activation of Pseudoproline Dipeptide: In a separate vial, dissolve the Fmoc-pseudoproline dipeptide (5 eq.) and HATU (5 eq.) in a minimum volume of DMF. Add DIPEA (10 eq.) and mix for 1-2 minutes.

-

Coupling: Immediately add the activated dipeptide solution to the resin. Agitate the mixture for 1-2 hours at room temperature.

-

Monitoring: Perform a TNBS or Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative result indicates a complete reaction.

-

Washing: If the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

Fmoc Deprotection: Add the 20% piperidine/DMF solution to the resin and agitate for 20 minutes to remove the Fmoc protecting group from the newly added dipeptide.

-

Final Wash: Drain the deprotection solution and wash the resin extensively with DMF (5x) and DCM (3x) to prepare for the coupling of the next amino acid.

Cleavage and Deprotection

The final step involves cleaving the peptide from the resin and removing all side-chain protecting groups, including the conversion of the pseudoproline back to its native amino acid.[6]

Materials:

-

Dried peptide-resin

-

Cleavage cocktail (e.g., TFA/Triisopropylsilane (TIS)/Water 95:2.5:2.5)

-

Cold diethyl ether

Procedure:

-

Resin Preparation: After completion of the synthesis, wash the peptide-resin with DCM and dry it thoroughly under vacuum.

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and allow it to react for 2-3 hours at room temperature with occasional agitation. This step simultaneously cleaves the peptide from the resin, removes side-chain protecting groups, and opens the oxazolidine/thiazolidine ring.

-

Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the solution to cold diethyl ether.

-

Purification: Pellet the peptide via centrifugation, wash with cold ether, and then purify using standard techniques such as reverse-phase HPLC.

Visualizing the Workflow and Mechanism

The following diagrams illustrate the key processes involved in the use of dimethylated pseudoproline dipeptides.

Caption: Workflow for incorporating a pseudoproline dipeptide in Fmoc-SPPS.

Caption: How pseudoproline dipeptides prevent aggregation during SPPS.

Conclusion and Future Outlook

Dimethylated pseudoproline dipeptides are an indispensable tool in modern peptide synthesis, enabling the production of peptides that were previously considered inaccessible.[2][9] Their ability to act as temporary, structure-disrupting elements significantly improves the efficiency of Fmoc-SPPS, leading to higher yields and purities of crude products. As the demand for complex synthetic peptides in research and drug development continues to grow, the strategic application of these specialized building blocks will be paramount to success. Future research may focus on the development of novel pseudoproline derivatives with enhanced properties and broader applicability to further expand the horizons of synthetic peptide chemistry.

References

- 1. chempep.com [chempep.com]

- 2. Pseudoproline - Wikipedia [en.wikipedia.org]

- 3. peptide.com [peptide.com]

- 4. The role of pseudo-proline dipeptides [gtpeptide.com]

- 5. Pseudoproline Product Spoltlight | Merck [merckmillipore.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. luxembourg-bio.com [luxembourg-bio.com]

The Strategic Imperative of Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH in the Synthesis of Difficult Peptides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides, particularly those with sequences prone to aggregation, presents a significant challenge in drug discovery and development. These "difficult sequences" often lead to low yields, incomplete reactions, and impurities that are challenging to remove. The incorporation of pseudoproline dipeptides, such as Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH, has emerged as a powerful strategy to overcome these obstacles. This technical guide provides a comprehensive overview of the application, mechanism, and practical implementation of this valuable synthetic tool.

The Challenge of Difficult Peptide Sequences

Difficult peptide sequences are often characterized by a high content of hydrophobic residues, which can lead to the formation of stable secondary structures, primarily β-sheets, on the solid-phase support. This aggregation phenomenon results in several critical issues during Solid-Phase Peptide Synthesis (SPPS):

-

Poor Solvation: The growing peptide chain becomes insoluble in the synthesis solvents (e.g., DMF, NMP), hindering reagent access.

-

Incomplete Coupling: The N-terminus of the peptide chain is sterically shielded, preventing complete acylation by the incoming amino acid.

-

Low Yields: A significant portion of the synthesized peptides are truncated or contain deletion sequences, drastically reducing the overall yield of the desired full-length peptide.

The Pseudoproline Solution: Mechanism of Action

Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH is a dipeptide where the serine residue is reversibly protected as a dimethyl-substituted oxazolidine ring. This modification introduces a "kink" into the peptide backbone, mimicking the structure of proline.[1] This structural perturbation is the key to its effectiveness in mitigating aggregation.

The core mechanism involves the disruption of the inter-chain hydrogen bonding that is essential for the formation of β-sheet structures.[2][3][4] By breaking up these aggregates, the peptide chain remains better solvated and the N-terminus is more accessible for subsequent coupling reactions.[1] This leads to a cascade of benefits, including enhanced coupling efficiency, higher crude peptide purity, and significantly improved overall yields.[1] The pseudoproline moiety is stable throughout the SPPS cycles but is readily cleaved under standard trifluoroacetic acid (TFA) conditions during the final cleavage from the resin, regenerating the native serine residue.[5]

Quantitative Impact on Difficult Peptide Synthesis

The use of pseudoproline dipeptides has a demonstrable and significant impact on the synthesis of notoriously difficult peptides, such as Amyloid Beta (Aβ) and Human Amylin (hIAPP).

Case Study: Amyloid Beta (Aβ42) Synthesis

The Aβ42 peptide is highly prone to aggregation and is a benchmark for "difficult sequences." The data below, compiled from multiple studies, illustrates the dramatic improvement in crude yield when pseudoproline dipeptides are incorporated into the synthesis strategy.

| Synthesis Strategy | Crude Yield (%) | Reference |

| Standard Fmoc/tBu SPPS | 33% | [2] |

| SPPS with Pseudoproline Dipeptides | 57% | [2] |

| Standard Fmoc/tBu SPPS | 56% | [6] |

| SPPS with Pseudoproline Dipeptides | >56% (exact value not specified) | [6] |

Case Study: Human Amylin (hIAPP) Synthesis

Human Amylin is another peptide that is extremely difficult to synthesize using standard methods due to its high propensity for aggregation.

| Synthesis Strategy | Outcome | Reference |

| Standard Fmoc/tBu SPPS | Only traces of the desired product | [7] |

| SPPS with Pseudoproline Dipeptides | High yield and purity | [7] |

Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH into a manual solid-phase peptide synthesis workflow.

Protocol 1: Incorporation of Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH

This protocol details the coupling of the pseudoproline dipeptide to the resin-bound peptide chain.

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH (3 equivalents)

-

HATU (2.9 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Kaiser test reagents

Procedure:

-

Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF in a reaction vessel for at least 30 minutes.

-

Activation of the Dipeptide: In a separate vial, dissolve Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH and HATU in a minimal amount of DMF.

-

Pre-activation: Add DIPEA to the dipeptide solution and allow it to pre-activate for 1-2 minutes.

-

Coupling Reaction: Immediately add the activated dipeptide solution to the swollen resin. Agitate the mixture for 1-2 hours at room temperature.

-

Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the reaction. A negative test (colorless beads) indicates that all primary amines have been acylated.

-

Washing: Once the coupling is complete, thoroughly wash the resin with DMF (3x), DCM (3x), and then DMF (3x) to remove any unreacted reagents and by-products.

Protocol 2: Fmoc Deprotection

This protocol describes the removal of the Fmoc protecting group from the newly incorporated dipeptide to allow for the coupling of the next amino acid.

Materials:

-

Peptide-resin with N-terminal Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH

-

20% Piperidine in DMF (v/v)

-

DMF

Procedure:

-

Initial Deprotection: Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

-

Second Deprotection: Drain the piperidine solution and add a fresh portion of 20% piperidine in DMF. Agitate for an additional 15 minutes.

-

Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (at least 5 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

Protocol 3: Cleavage from Resin and Final Deprotection

This protocol outlines the final step of cleaving the synthesized peptide from the solid support and removing all side-chain protecting groups, including the regeneration of the native serine from the pseudoproline.

Materials:

-

Dry peptide-resin

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Ensure the peptide-resin is thoroughly dried.

-

Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Precipitate the peptide by adding the TFA solution dropwise to a stirred, cold solution of diethyl ether.

-

Peptide Collection: Collect the precipitated peptide by centrifugation.

-

Washing: Wash the peptide pellet with cold diethyl ether two to three times to remove scavengers and residual cleavage cocktail.

-

Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.

Visualizing the Workflow and Mechanism

The following diagrams, generated using the DOT language, illustrate the key processes involved in the use of Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH in SPPS.

Conclusion

The strategic incorporation of Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH is a highly effective and often essential tool for the successful synthesis of difficult peptide sequences. By disrupting the formation of secondary structures that lead to aggregation, this pseudoproline dipeptide significantly improves coupling efficiency, leading to higher yields and purer crude products. For researchers and drug development professionals, the use of such advanced building blocks can be the determining factor in the successful and efficient production of complex and therapeutically relevant peptides.

References

- 1. benchchem.com [benchchem.com]

- 2. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. real.mtak.hu [real.mtak.hu]

- 6. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Solubility and Stability of Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the pseudoproline dipeptide, Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH. This dipeptide is a critical building block in solid-phase peptide synthesis (SPPS), particularly for long or aggregation-prone sequences. Understanding its physicochemical properties is paramount for optimizing peptide synthesis protocols, ensuring the quality of synthetic peptides, and developing robust peptide-based therapeutics.

Introduction to Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH

Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH is a protected dipeptide composed of glutamic acid with a tert-butyl (OtBu) side-chain protection and a serine residue modified to form a pseudoproline (Psi(Me,Me)pro) moiety. The N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.

The key feature of this dipeptide is the oxazolidine ring of the pseudoproline, formed from the serine backbone and a dimethyl ketone. This modification introduces a "kink" into the peptide backbone, similar to a native proline residue. This structural disruption is instrumental in preventing the formation of secondary structures like β-sheets during peptide synthesis, which are a primary cause of peptide chain aggregation.[1][2][3] By mitigating aggregation, this dipeptide enhances the solvation of the growing peptide chain, leading to improved coupling efficiencies, higher crude peptide purity, and significantly increased overall yields.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₃₆N₂O₈ | N/A |

| Molecular Weight | 552.62 g/mol | N/A |

| Appearance | White to off-white powder | N/A |

| Storage | Store at -20°C | N/A |

Solubility Profile

The incorporation of the pseudoproline moiety is designed to enhance the solubility of the elongating peptide chain in common SPPS solvents.[1][2] However, quantitative solubility data for the dipeptide building block itself is not extensively published. The solubility of protected peptides is highly dependent on the solvent, temperature, and the specific amino acid sequence.

Qualitative Solubility:

Based on general principles for protected amino acids and dipeptides, Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH is expected to be soluble in polar aprotic solvents commonly used in peptide synthesis.

Illustrative Quantitative Solubility Data for a Similar Dipeptide:

| Solvent/Formulation | Solubility |

| DMSO | 100 mg/mL (235.60 mM) |

| In Vivo Formulation 1 (10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline) | ≥ 2.5 mg/mL (5.89 mM) |

| In Vivo Formulation 2 (10% DMSO + 90% (20% SBE-β-CD in Saline)) | ≥ 2.5 mg/mL (5.89 mM) |

| In Vivo Formulation 3 (10% DMSO + 90% Corn Oil) | ≥ 2.5 mg/mL (5.89 mM) |

General Guidelines for Solubilizing Protected Peptides:

For hydrophobic or protected peptides like Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH, the following approach is recommended:

-

Start with a small amount of the peptide to test for solubility before dissolving the entire sample.

-

Attempt to dissolve in a small volume of an organic solvent such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP).[5][6]

-

If necessary, sonication or gentle warming can be used to aid dissolution.

-

Once dissolved in the organic solvent, the solution can be slowly diluted with an aqueous buffer to the desired final concentration.

Stability Profile

The stability of Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH is a critical factor for its storage and handling, as well as for the successful synthesis of high-quality peptides.

General Stability:

-

Fmoc Group: The Fmoc protecting group is stable under acidic conditions but is labile to bases, typically being removed with a solution of piperidine in DMF during SPPS.[7]

-

OtBu Group: The tert-butyl ester protecting the glutamic acid side chain is stable to the basic conditions used for Fmoc removal but is cleaved under strong acidic conditions, such as with trifluoroacetic acid (TFA) during the final cleavage from the resin.

-

Pseudoproline Moiety: The oxazolidine ring of the pseudoproline is stable under the standard conditions of Fmoc-SPPS, including weak acidic conditions.[1][2] It is readily cleaved by TFA during the final deprotection step, regenerating the native serine residue.[1][2]

Potential Degradation Pathways:

While generally stable, potential degradation pathways for Fmoc-protected dipeptides exist, particularly under harsh conditions:

-

Diketopiperazine Formation: This is a common side reaction in SPPS, especially at the dipeptide stage. The deprotected N-terminal amine can attack the C-terminal ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[8]

-

Aspartimide Formation: Although this dipeptide does not contain aspartic acid, it's worth noting that pseudoproline moieties have been observed to sometimes catalyze aspartimide formation in adjacent aspartic acid residues under harsh conditions (e.g., elevated temperature).[1][9]

-

Fmoc Group Instability: Prolonged exposure to even weak bases or certain impurities in solvents like DMF (dimethylamine) can lead to premature Fmoc deprotection.[5] High temperatures can also lead to thermal cleavage of the Fmoc group.[10]

Experimental Protocols

The following section provides detailed methodologies for assessing the solubility and stability of Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH.

Protocol for Determining Solubility

This protocol outlines a method to determine the solubility of the dipeptide in various solvents.

Materials:

-

Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH

-

Analytical balance

-

Vortex mixer

-

Sonication bath

-

HPLC-grade solvents (e.g., DMF, NMP, DMSO, Acetonitrile, Water)

-

HPLC system with a UV detector

Procedure:

-

Prepare a stock solution: Accurately weigh a small amount of the dipeptide (e.g., 10 mg) and dissolve it in a known volume (e.g., 1 mL) of a solvent in which it is highly soluble (e.g., DMSO) to create a concentrated stock solution.

-

Create a calibration curve: Prepare a series of dilutions of the stock solution in the chosen analytical solvent (e.g., acetonitrile/water). Inject these standards into the HPLC and record the peak area at a suitable wavelength (e.g., 265 nm for the Fmoc group). Plot the peak area versus concentration to generate a calibration curve.

-

Solubility measurement: In separate vials, add a known excess amount of the dipeptide (e.g., 5-10 mg) to a fixed volume (e.g., 1 mL) of each test solvent.

-

Equilibration: Vortex the vials for 1 minute and then place them in a sonication bath for 15 minutes. Allow the solutions to equilibrate at a constant temperature (e.g., 25°C) for 24 hours to ensure saturation.

-